molecular formula C9H9ClN2O3 B2412744 3-chloro-N-(2-nitrophenyl)propanamide CAS No. 2790-97-8

3-chloro-N-(2-nitrophenyl)propanamide

Cat. No. B2412744
CAS RN: 2790-97-8
M. Wt: 228.63
InChI Key: DULRZGMBDVZDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-nitrophenyl)propanamide is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(2-nitrophenyl)propanamide is 1S/C9H9ClN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 166.77°C and a predicted boiling point of approximately 435.6°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 .

Scientific Research Applications

  • Immunosuppressive Activities Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. They found that 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide exhibited significant inhibitory activity in vitro and in vivo assays, suggesting potential applications in immune system modulation (Giraud et al., 2010).

  • Spectrophotometric Determination in Pharmaceuticals Rangappa et al. (2000) developed a new spectrophotometric method for determining Flutamide, a drug known chemically as 2methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. This method enhances the precision of pharmaceutical analysis, highlighting the relevance of 3-chloro-N-(2-nitrophenyl)propanamide derivatives in quality control (Rangappa et al., 2000).

  • Pharmacokinetics and Metabolism Studies Wu et al. (2006) investigated the pharmacokinetics and metabolism of S-1, a compound including 3-chloro-N-(2-nitrophenyl)propanamide, in rats. This study provides insights into the absorption, clearance, distribution, and metabolism of such compounds, essential for drug development and safety assessments (Wu et al., 2006).

  • Antibacterial Therapy Edobor-Osoh et al. (2019) investigated a functionalized paramagnetic manganite capped with a biologically active ligand, including N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide. This complex showed inhibitory effects against Staphylococcus aureus, suggesting potential applications in antibacterial therapy (Edobor-Osoh et al., 2019).

  • Allergen Identification in Pharmaceutical Industry Jungewelter and Aalto‐Korte (2008) identified a new allergen in the pharmaceutical industry related to the synthesis of Flutamide, which is chemically similar to 3-chloro-N-(2-nitrophenyl)propanamide. This research is significant for occupational health and safety in pharmaceutical manufacturing (Jungewelter & Aalto‐Korte, 2008).

  • Analysis of Molecular Structure and Anticancer Properties Pandey et al. (2019) explored the molecular structure and anticancer properties of two N, N′–disubstituted thiocarbamide derivatives, including N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide. These compounds showed significant activity against various human cancer cell lines, highlighting the potential of 3-chloro-N-(2-nitrophenyl)propanamide derivatives in cancer treatment (Pandey et al., 2019).

properties

IUPAC Name

3-chloro-N-(2-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULRZGMBDVZDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-nitrophenyl)propanamide

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